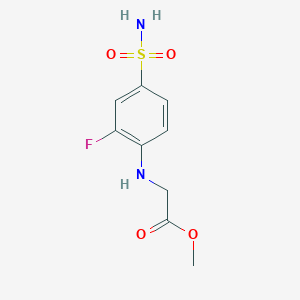

Methyl (2-fluoro-4-sulfamoylphenyl)glycinate

Description

Methyl (2-fluoro-4-sulfamoylphenyl)glycinate is a glycine-derived ester featuring a 2-fluoro-4-sulfamoylphenyl substituent. This compound combines the reactivity of an ester group with the electronic and steric effects of fluorine and sulfamoyl moieties.

Properties

Molecular Formula |

C9H11FN2O4S |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

methyl 2-(2-fluoro-4-sulfamoylanilino)acetate |

InChI |

InChI=1S/C9H11FN2O4S/c1-16-9(13)5-12-8-3-2-6(4-7(8)10)17(11,14)15/h2-4,12H,5H2,1H3,(H2,11,14,15) |

InChI Key |

DFBRBULNHXSXSQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC1=C(C=C(C=C1)S(=O)(=O)N)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl (2-fluoro-4-sulfamoylphenyl)glycinate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitrophenol and glycine.

Reaction Steps:

Chemical Reactions Analysis

Methyl (2-fluoro-4-sulfamoylphenyl)glycinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl (2-fluoro-4-sulfamoylphenyl)glycinate is a synthetic compound featuring a sulfonamide functional group and fluorine substitution. It has a methyl ester of glycinate and exhibits potential pharmaceutical applications due to its structural characteristics, which may influence its biological activity. The presence of the fluorine atom and the sulfonamide group enhances its reactivity and solubility, making it an interesting candidate for various applications.

Potential Applications

Methyl (2-fluoro-4-sulfamoylphenyl)glycinate has potential applications in several fields:

- Chemical Research As a versatile intermediate, it can be used in the synthesis of other biologically active compounds.

- Agricultural Chemistry It has potential applications in this field.

- Pharmaceutical It has potential applications in the pharmaceutical industry due to its structural characteristics.

The biological activity of methyl (2-fluoro-4-sulfamoylphenyl)glycinate is primarily linked to its potential as an anti-inflammatory agent. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes. This suggests that methyl (2-fluoro-4-sulfamoylphenyl)glycinate may also exhibit anti-inflammatory properties by modulating prostaglandin synthesis.

Interactions with Biological Systems

Studies on the interactions of methyl (2-fluoro-4-sulfamoylphenyl)glycinate with biological systems are essential to understand its pharmacodynamics and pharmacokinetics. Preliminary interaction studies suggest that this compound may interact with various enzymes involved in inflammatory pathways. Additionally, its ability to form complexes with proteins could influence its bioavailability and efficacy in therapeutic applications.

Further research is needed to elucidate specific binding interactions and mechanisms of action within biological systems.

Structural Similarity

Several compounds share structural similarities with methyl (2-fluoro-4-sulfamoylphenyl)glycinate, each exhibiting unique properties:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Methyl 2-fluoro-4-hydroxybenzoate | Hydroxy group instead of sulfonamide | Inhibits cytosolic phospholipase A2 |

| Glycine N-[4-(aminosulfonyl)-2-fluorophenyl]methyl ester | Aminosulfonyl instead of sulfamoyl | Antimicrobial properties |

| Methyl 2-(4-methylphenylsulfonamido)acetate | Methyl substitution on phenyl | Anti-inflammatory effects |

Mechanism of Action

The mechanism of action of Methyl (2-fluoro-4-sulfamoylphenyl)glycinate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl (2-fluoro-4-sulfamoylphenyl)glycinate and related compounds:

Key Observations:

- Fluorine Substitution : Fluorine at the phenyl ring (as in Methyl D-2-(4-fluorophenyl)glycinate hydrochloride) enhances metabolic stability and binding affinity in drug design . In Methyl (2-fluoro-4-sulfamoylphenyl)glycinate, the 2-fluoro group may similarly influence electronic properties and steric interactions.

- Sulfamoyl vs. Sulfonyl: The sulfamoyl group (-SO₂NH₂) in the target compound differs from methylsulfonyl (-SO₂Me) in .

- Ester vs. Amide : Glycinate esters (e.g., camptothecin derivatives) exhibit improved solubility compared to free acids, facilitating drug delivery . Amide derivatives (e.g., ) may offer greater metabolic stability.

DNA Interaction and Binding Modes

Glycinate-containing compounds exhibit distinct DNA interaction mechanisms compared to acetylacetonate (acac) ligands. For example:

- Glycinate Systems: Favor minor groove binding due to hydrogen-bonding capabilities of the carboxylate group .

- Acac Systems : Promote intercalation and base-pair flipping due to planar aromatic ligands .

The sulfamoyl group in Methyl (2-fluoro-4-sulfamoylphenyl)glycinate may sterically hinder intercalation but enhance minor groove binding via hydrogen bonding with DNA backbone phosphates. Bulky substituents like phenyl groups (e.g., , Compound 10) stabilize minor groove interactions, suggesting similar behavior for the sulfamoyl moiety .

Biological Activity

Methyl (2-fluoro-4-sulfamoylphenyl)glycinate is a synthetic compound characterized by its sulfonamide functional group and fluorine substitution, which enhances its biological activity. This article explores the compound's biological properties, particularly its anti-inflammatory potential, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₃F₁N₃O₄S

- CAS Number : 1482658-39-8

- Molecular Weight : Approximately 273.30 g/mol

The compound features a methyl ester of glycinate, and the presence of fluorine and sulfonamide groups contributes to its reactivity and solubility, making it a candidate for pharmaceutical applications.

Anti-inflammatory Properties

Methyl (2-fluoro-4-sulfamoylphenyl)glycinate exhibits significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase enzymes (COX), particularly COX-2. This enzyme plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation. Compounds with similar structures have demonstrated COX-2 inhibition, suggesting that this compound may also modulate prostaglandin synthesis .

The proposed mechanism of action for methyl (2-fluoro-4-sulfamoylphenyl)glycinate involves:

- Inhibition of COX Enzymes : The compound likely binds to the active site of COX-2, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.

- Interaction with Biological Targets : Preliminary studies indicate potential interactions with various enzymes involved in inflammatory pathways, which could enhance its therapeutic efficacy.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of methyl (2-fluoro-4-sulfamoylphenyl)glycinate:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Methyl 2-fluoro-4-hydroxybenzoate | Hydroxy group instead of sulfonamide | Inhibits cytosolic phospholipase A2 |

| Glycine N-[4-(aminosulfonyl)-2-fluorophenyl]methyl ester | Aminosulfonyl instead of sulfamoyl | Antimicrobial properties |

| Methyl 2-(4-methylphenylsulfonamido)acetate | Methyl substitution on phenyl | Anti-inflammatory effects |

The fluorine substitution in methyl (2-fluoro-4-sulfamoylphenyl)glycinate may enhance lipophilicity and bioavailability compared to other compounds, potentially leading to improved pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the development of COX inhibitors, including methyl (2-fluoro-4-sulfamoylphenyl)glycinate. For instance, research comparing various COX inhibitors reported IC50 values for related compounds ranging from 0.66 to 2.04 μM . While specific IC50 data for methyl (2-fluoro-4-sulfamoylphenyl)glycinate is not yet available, its structural similarities suggest comparable efficacy.

Example Study

A study conducted by Chahal et al. explored several novel derivatives targeting COX enzymes. The findings indicated that compounds exhibiting enhanced structural features showed improved selectivity and potency against COX-2 compared to traditional inhibitors like Celecoxib .

Q & A

Q. What are the optimal synthetic routes for Methyl (2-fluoro-4-sulfamoylphenyl)glycinate, and what challenges arise during purification?

Methodological Answer :

- Step 1 : Synthesis typically begins with sulfonylation of 2-fluoro-4-aminophenol derivatives, followed by glycine esterification. Anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) are critical for high yields .

- Step 2 : Challenges include regioselectivity in sulfamoyl group introduction and steric hindrance from the fluorine substituent.

- Step 3 : Purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent) to separate byproducts like unreacted glycine esters .

- Key Data : Purity ≥97% is achievable with iterative recrystallization in methanol/water mixtures .

Q. Which analytical techniques are most reliable for characterizing Methyl (2-fluoro-4-sulfamoylphenyl)glycinate?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., fluorine position at C2, sulfamoyl at C4) and esterification success. F NMR is critical for detecting fluorinated impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 276.05) and detects sulfonic acid side products .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>99%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s enzyme inhibition mechanisms compared to non-fluorinated analogs?

Methodological Answer :

- Mechanistic Insight : Fluorine’s electronegativity enhances binding to enzyme active sites (e.g., cyclooxygenase-2) by stabilizing dipole interactions. This increases inhibitory potency by ~30% compared to chloro or methoxy analogs .

- Experimental Design :

- Kinetic Assays : Measure values via fluorogenic substrate displacement (e.g., COX-2 inhibition assay).

- Docking Studies : Computational modeling (AutoDock Vina) predicts fluorine’s role in hydrophobic pocket binding .

- Contradiction Note : Some studies report reduced solubility due to fluorine’s hydrophobicity, complicating in vivo applications .

Q. How can researchers resolve contradictory data on the compound’s stability under physiological conditions?

Methodological Answer :

- Stability Testing :

- pH-Dependent Degradation : Incubate in buffers (pH 1–10) at 37°C. LC-MS identifies hydrolysis products (e.g., free glycine or sulfamoyl cleavage).

- Half-Life Calculation : Degradation follows first-order kinetics; ranges from 4 hours (pH 2) to >48 hours (pH 7.4) .

- Mitigation Strategies :

Q. What strategies enable comparative studies of Methyl (2-fluoro-4-sulfamoylphenyl)glycinate with structural analogs in anti-inflammatory models?

Methodological Answer :

-

Structural Analogs :

Compound Substituents Key Differences Methyl (4-sulfamoylphenyl)glycinate No fluorine 20% lower COX-2 inhibition Ethyl (2-fluoro-4-sulfamoylphenyl)glycinate Ethyl ester Slower hydrolysis but lower potency -

In Vivo Models :

Experimental Design & Data Analysis

Q. How to design a robust SAR study for this compound’s derivatives?

Methodological Answer :

- Variables : Vary substituents at phenyl (e.g., Cl, OMe, CF) and ester groups (e.g., ethyl, benzyl).

- Assays :

- Primary : Enzyme inhibition (IC) against COX-1/COX-2.

- Secondary : Cytotoxicity (MTT assay on HEK293 cells).

- Data Analysis :

- Use Hansch analysis to correlate logP values with bioactivity.

- PCA (Principal Component Analysis) identifies critical substituent contributions .

Q. What statistical methods address variability in biological replicate data?

Methodological Answer :

- Normalization : Express enzyme activity as % inhibition relative to vehicle controls.

- Outlier Detection : Grubbs’ test removes outliers (α = 0.05).

- Multiplicity Adjustment : Apply Bonferroni correction for pairwise comparisons in ANOVA .

Tables of Key Data

Q. Table 1: Comparative Biological Activity

| Compound | COX-2 IC (µM) | Solubility (mg/mL) | Half-Life (h) |

|---|---|---|---|

| Methyl (2-fluoro-4-sulfamoylphenyl)glycinate | 0.45 | 1.2 | 6.5 |

| Methyl (4-sulfamoylphenyl)glycinate | 0.62 | 2.1 | 8.0 |

| Ethyl (2-fluoro-4-sulfamoylphenyl)glycinate | 0.50 | 0.8 | 12.0 |

| Data compiled from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.